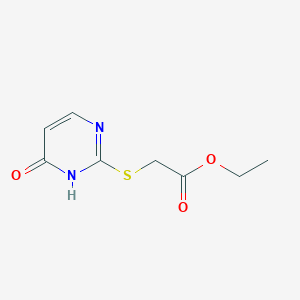![molecular formula C13H10N2O2 B8693115 2-[2-(2-Nitrophenyl)ethenyl]pyridine CAS No. 50385-24-5](/img/structure/B8693115.png)
2-[2-(2-Nitrophenyl)ethenyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(2-Nitrophenyl)ethenyl]pyridine is an organic compound with the molecular formula C13H10N2O2 and a molecular weight of 226.23 g/mol It is characterized by the presence of a pyridine ring substituted with a 2-(2-nitrophenyl)ethenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Nitrophenyl)ethenyl]pyridine typically involves the reaction of 2-nitrobenzaldehyde with pyridine-2-ylmethanamine under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(2-Nitrophenyl)ethenyl]pyridine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation.
Major Products Formed
Reduction: 2-[2-(2-Aminophenyl)ethenyl]pyridine.
Oxidation: 2-[2-(2-Nitrosophenyl)ethenyl]pyridine.
Substitution: 2-[2-(2-Nitrophenyl)ethenyl]-3-chloropyridine.
Aplicaciones Científicas De Investigación
2-[2-(2-Nitrophenyl)ethenyl]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-[2-(2-Nitrophenyl)ethenyl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound’s ability to undergo electrophilic substitution reactions also allows it to modify biological molecules, potentially altering their function.
Comparación Con Compuestos Similares
Similar Compounds
2-[2-(2-Nitrophenyl)ethynyl]pyridine: Similar structure but with an ethynyl group instead of an ethenyl group.
2-[2-(2-Nitrophenyl)ethyl]pyridine: Similar structure but with an ethyl group instead of an ethenyl group.
Uniqueness
2-[2-(2-Nitrophenyl)ethenyl]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethenyl group allows for additional reactivity compared to its ethynyl and ethyl analogs, making it a versatile compound for various applications.
Propiedades
Número CAS |
50385-24-5 |
|---|---|
Fórmula molecular |
C13H10N2O2 |
Peso molecular |
226.23 g/mol |
Nombre IUPAC |
2-[(Z)-2-(2-nitrophenyl)ethenyl]pyridine |
InChI |
InChI=1S/C13H10N2O2/c16-15(17)13-7-2-1-5-11(13)8-9-12-6-3-4-10-14-12/h1-10H/b9-8- |
Clave InChI |
YADNATDOWRSAOC-HJWRWDBZSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C=C\C2=CC=CC=N2)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C(=C1)C=CC2=CC=CC=N2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


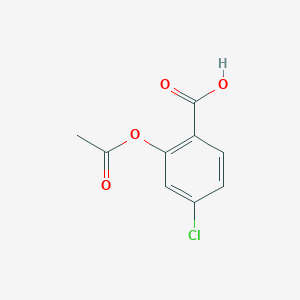
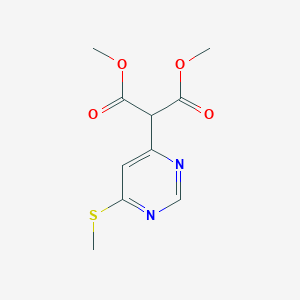
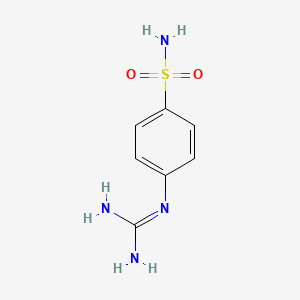
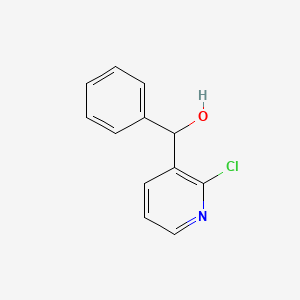
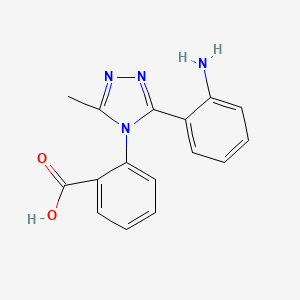
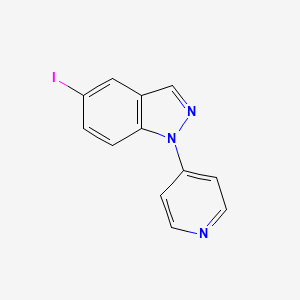
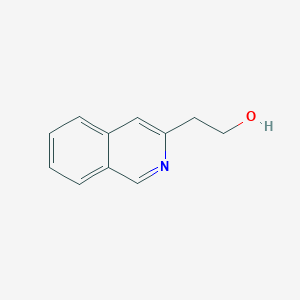
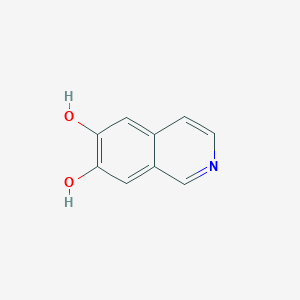
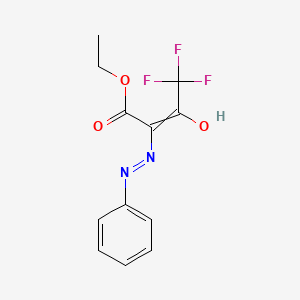
![3,4,5,6-tetrahydro-2H-[1,3']bipyridinyl 1'-oxide](/img/structure/B8693107.png)
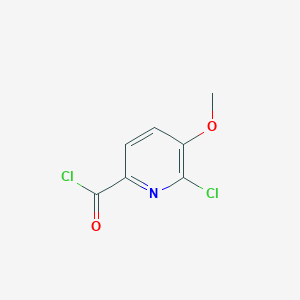
![3-[[3-(Trifluoromethyl)phenyl]ethynyl]aniline](/img/structure/B8693120.png)
